molecular formula C26H25N5O B11590349 [2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11590349
M. Wt: 423.5 g/mol
InChI Key: ZCUMNMVFGXSXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylphenyl group and a piperazine ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with quinoline-4-carboxylic acid to form the quinoline core. This intermediate is then reacted with pyrimidin-2-ylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

[2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4-Dimethylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone: Similar structure but with a piperidine ring instead of a piperazine ring.

    [4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone: Another quinoline derivative with different substitution patterns.

Uniqueness

The uniqueness of [2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone lies in its specific substitution pattern and the presence of both quinoline and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

[2-(2,4-dimethylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H25N5O/c1-18-8-9-20(19(2)16-18)24-17-22(21-6-3-4-7-23(21)29-24)25(32)30-12-14-31(15-13-30)26-27-10-5-11-28-26/h3-11,16-17H,12-15H2,1-2H3

InChI Key

ZCUMNMVFGXSXIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.